molecular formula C23H19N3O3 B2773068 N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide CAS No. 1797217-19-6

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide

Cat. No.: B2773068
CAS No.: 1797217-19-6
M. Wt: 385.423
InChI Key: XGMWNQREQZWUMH-UHFFFAOYSA-N
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Description

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxyquinoxaline-2-carboxylic acid with 2-amino-6-methylphenol, followed by the coupling of the resulting intermediate with 4-methoxybenzoyl chloride under basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, amino-substituted quinoxalines, and various substituted benzamides .

Scientific Research Applications

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2-carboxamide: Shares the quinoxaline core structure but lacks the methoxy and methyl substituents.

    3-hydroxyquinoxaline-2-carboxylic acid: Contains the hydroxyl group on the quinoxaline ring but differs in the carboxylic acid functionality.

    4-methoxybenzamide: Possesses the methoxybenzamide moiety but lacks the quinoxaline ring.

Uniqueness

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoxaline ring and the methoxybenzamide moiety allows for versatile applications in various fields .

Properties

IUPAC Name

4-methoxy-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-14-6-5-7-17(21-23(28)25-19-9-4-3-8-18(19)24-21)20(14)26-22(27)15-10-12-16(29-2)13-11-15/h3-13H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMWNQREQZWUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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